molecular formula C17H14S B14577609 2-(Diphenylmethyl)thiophene CAS No. 61532-53-4

2-(Diphenylmethyl)thiophene

Cat. No.: B14577609
CAS No.: 61532-53-4
M. Wt: 250.4 g/mol
InChI Key: FDMDASDJAKRCBD-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)thiophene is a synthetic organic compound featuring a thiophene ring core substituted with a diphenylmethyl group. This structure places it within a class of heterocyclic compounds that are of significant interest in multiple research fields, primarily due to the versatile electronic properties of the thiophene unit and the potential for diverse functionalization. In medicinal chemistry research, thiophene derivatives are recognized as privileged scaffolds and are found in a wide range of therapeutic agents. They have been reported to exhibit a spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties . The compound serves as a key synthetic intermediate for the development of novel bioactive molecules and the exploration of new pharmacological prototypes . Beyond pharmaceutical applications, thiophene-based structures are fundamental in material science. Their conjugated π-electron systems make them valuable building blocks for developing organic electronic devices, such as conductive polymers, organic light-emitting diodes (OLEDs), and sensors . The trimers and polymers derived from thiophene units are noted for their outstanding electronic properties, good processability, and biocompatibility, which are essential for advanced technologies . This product is provided as a high-purity chemical for research purposes. It is intended for use in laboratory investigations only. This compound is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61532-53-4

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

2-benzhydrylthiophene

InChI

InChI=1S/C17H14S/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13,17H

InChI Key

FDMDASDJAKRCBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Diphenylmethyl Thiophene and Its Derivatives

Direct Synthesis Approaches to 2-(Diphenylmethyl)thiophene

The most direct method for the synthesis of this compound is the Friedel-Crafts alkylation of thiophene (B33073). wikipedia.orgnih.govrsc.org This electrophilic aromatic substitution reaction involves the reaction of thiophene with a diphenylmethylating agent in the presence of a Lewis acid catalyst. wikipedia.orgnih.gov

Common diphenylmethylating agents include diphenylmethyl chloride (benzhydryl chloride) or diphenylmethanol (B121723). Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are typically employed to activate the alkylating agent and facilitate the formation of the diphenylmethyl carbocation, which then attacks the electron-rich thiophene ring. wikipedia.org The reaction generally proceeds with a preference for substitution at the more reactive C2 position of the thiophene ring. stackexchange.compharmaguideline.com

A study on the Friedel–Crafts alkylation of various heteroarenes, including thiophenes, with arylmethyl acetates promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been reported. This method provides a viable route to 2-alkylated thiophenes. tandfonline.com Tertiary benzylic alcohols have also been shown to be effective alkylating agents for indoles under similar conditions, suggesting a potential pathway for the use of diphenylmethanol in thiophene alkylation. tandfonline.com

Alkylating AgentCatalystKey Features
Diphenylmethyl chlorideAlCl₃, FeCl₃Classic Friedel-Crafts conditions.
DiphenylmethanolBrønsted or Lewis AcidsAlternative to alkyl halides.
Arylmethyl acetatesTMSOTfMilder reaction conditions.

Synthetic Routes to Diphenylmethyl-Substituted Thiophenes

Cross-Coupling Reactions (e.g., Kumada, Suzuki, Direct Arylation)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to the synthesis of aryl-substituted thiophenes.

Kumada Coupling: This reaction involves the coupling of a thienyl-Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgjk-sci.comorganic-chemistry.org For the synthesis of this compound, 2-thienylmagnesium bromide could be coupled with diphenylmethyl chloride in the presence of a suitable catalyst. Kumada couplings are advantageous due to the direct use of Grignard reagents but can have limitations regarding functional group tolerance. wikipedia.orgjk-sci.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method that pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. tandfonline.comnih.govrsc.orgfigshare.comresearchgate.net To synthesize this compound via this method, one could react 2-thiopheneboronic acid with diphenylmethyl bromide. The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling a highly utilized method in organic synthesis. rsc.orgresearchgate.net

Direct Arylation: Direct C-H arylation has emerged as a more atom-economical approach, avoiding the pre-functionalization of one of the coupling partners. organic-chemistry.orgresearchgate.netunipd.itacs.orgresearchgate.net In this method, thiophene can be directly coupled with an aryl halide, such as diphenylmethyl bromide, in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.netacs.org These reactions typically show high regioselectivity for the C2 position of the thiophene ring. organic-chemistry.org

ReactionThiophene SubstrateDiphenylmethyl SubstrateCatalyst
Kumada2-Thienylmagnesium halideDiphenylmethyl halideNi or Pd complex
Suzuki2-Thiopheneboronic acid/esterDiphenylmethyl halidePd complex
Direct ArylationThiopheneDiphenylmethyl halidePd complex

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions on the thiophene ring can also be employed to introduce a diphenylmethyl group. This approach typically involves the reaction of a nucleophilic diphenylmethyl species with an electrophilic thiophene derivative. For instance, a diphenylmethyl anion (e.g., diphenylmethyllithium or a diphenylmethyl Grignard reagent) could react with a 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-iodothiophene). However, nucleophilic aromatic substitution on unactivated thiophenes can be challenging and may require harsh reaction conditions or the presence of activating groups on the thiophene ring. nih.gov

Cyclization Reactions and Annulation Pathways

The thiophene ring itself can be constructed through various cyclization and annulation strategies, which could be designed to incorporate a diphenylmethyl substituent.

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comorganic-chemistry.org A 1,4-dicarbonyl precursor bearing a diphenylmethyl group could potentially be used to synthesize a correspondingly substituted thiophene.

Gewald Aminothiophene Synthesis: This reaction provides a route to 2-aminothiophenes from a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. pharmaguideline.com By selecting appropriate starting materials, it might be possible to construct a thiophene ring with a diphenylmethyl substituent at a desired position.

Other cyclization strategies often involve the intramolecular reaction of a sulfur-containing acyclic precursor. For example, appropriately substituted alkynes can undergo cyclization to form thiophene derivatives. organic-chemistry.orgderpharmachemica.com Designing a precursor that already contains the diphenylmethyl moiety would lead to the desired substituted thiophene upon cyclization.

Functionalization and Derivatization of the Thiophene Core

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Acylation)

The this compound core can be further functionalized through electrophilic aromatic substitution reactions. The diphenylmethyl group is generally considered to be an electron-donating group, which would activate the thiophene ring towards electrophilic attack. The substitution is expected to occur predominantly at the vacant C5 position due to the directing effect of the C2-substituent and the inherent reactivity of the α-positions of the thiophene ring. stackexchange.compharmaguideline.com

Halogenation: Bromination of 2-arylthiophenes can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov The reaction is expected to yield the 5-bromo-2-(diphenylmethyl)thiophene as the major product.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the thiophene ring. stackexchange.comasianpubs.orgchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.comgoogle.com Reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid would likely result in the formation of 5-acyl-2-(diphenylmethyl)thiophene. chemistrysteps.comorganic-chemistry.org The introduced ketone functionality can then serve as a handle for further synthetic transformations. organic-chemistry.org

ReactionReagentExpected Product
BrominationN-Bromosuccinimide (NBS)5-Bromo-2-(diphenylmethyl)thiophene
AcylationAcyl chloride/anhydride, Lewis Acid5-Acyl-2-(diphenylmethyl)thiophene

Oxidation Reactions of the Thiophene Ring System

The oxidation of the thiophene moiety in this compound can lead to the formation of thiophene S-oxides or thiophene S,S-dioxides, which are no longer aromatic. nih.govutexas.edu These reactions transform the electron-rich thiophene into an electron-poor diene system, making it a valuable intermediate for cycloaddition reactions. utexas.edu The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Common oxidizing agents for this transformation include organic peracids, such as trifluoroperacetic acid and meta-chloroperoxybenzoic acid (m-CPBA), as well as dimethyldioxirane. nih.govutexas.eduresearchgate.net The reaction typically proceeds in two stages. The initial oxidation forms the corresponding thiophene 1-oxide (a sulfoxide). Due to their general instability, especially for those lacking bulky substituents at the 2- and 5-positions, these intermediates can be difficult to isolate and may undergo spontaneous dimerization via a Diels-Alder reaction. nih.govutexas.edu Further oxidation of the sulfoxide (B87167) yields the more stable thiophene 1,1-dioxide (a sulfone). nih.gov

In the case of this compound, the bulky diphenylmethyl group at the 2-position would sterically influence the approach of the oxidizing agent and could affect the stability of the resulting S-oxide intermediate. The oxidation process alters the electronic properties of the molecule, converting the thiophene ring into a reactive species suitable for use as a dienophile, 1,3-dipolarophile, or Michael acceptor in subsequent synthetic steps. utexas.edu

Oxidizing AgentTypical ProductKey Characteristics
m-Chloroperoxybenzoic acid (m-CPBA)Thiophene 1-oxide / Thiophene 1,1-dioxideCommonly used peracid for epoxidation and sulfoxidation. researchgate.net
Trifluoroperacetic acidThiophene 1-oxide and/or Thiophene 1,1-dioxideA strong oxidizing agent capable of forming both sulfoxides and sulfones. wikipedia.org
Dimethyldioxirane (DMDO)Thiophene 1,1-dioxideA useful and effective reagent for the oxidation of thiophenes. utexas.edu

Formation of Organometallic Derivatives (e.g., Thienyllithium)

The formation of organometallic derivatives, particularly thienyllithium species, is a cornerstone of thiophene chemistry, enabling the introduction of a wide array of electrophiles onto the thiophene ring. wikipedia.org For this compound, deprotonation is expected to occur regioselectively at the C5 position, which is the most acidic carbon proton due to the directing effect of the sulfur atom.

This transformation is typically achieved by treating the thiophene derivative with a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (-70 to -20 °C). prepchem.comrsc.org The reaction results in the formation of 5-(diphenylmethyl)thiophen-2-yllithium. This thienyllithium reagent is a potent nucleophile and can react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. For instance, reaction with sulfur can introduce a thiol group, a key step in synthesizing thiophenethiols. orgsyn.org Similarly, it can be used in transmetalation reactions or in coupling reactions to form more complex molecules. wikipedia.org

General Reaction for Thienyllithium Formation: C₄H₃S(CHPh₂) + n-BuLi → LiC₄H₂S(CHPh₂) + BuH

ReagentSolventTypical TemperatureProduct
n-Butyllithium (n-BuLi)Tetrahydrofuran (THF) / Hexanes-20 °C to Room Temperature2-Thienyllithium derivative prepchem.com
n-Butyllithium (n-BuLi)Diethyl ether-70 °C to Room Temperature2-Thienyllithium derivative rsc.org

Synthesis of Higher-Order Conjugates and Oligomers Incorporating Diphenylmethylthiophene Units

Thiophene-based oligomers and polymers are materials of significant interest due to their electronic and optical properties, which make them suitable for applications in organic electronics. nih.govresearchgate.net Incorporating a bulky, non-planar diphenylmethyl substituent onto the thiophene unit can be a strategy to modulate the solid-state packing and solubility of the resulting materials. Enhanced solubility is often a critical factor for the solution-based processing of these organic semiconductors. dtic.mildtic.mil

The synthesis of such higher-order conjugates typically involves the polymerization of appropriately functionalized diphenylmethylthiophene monomers. Common polymerization methods include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Stille, Suzuki, and direct arylation polycondensation (DArP) are powerful methods for forming C-C bonds between aromatic units. rsc.orgmdpi.com For example, a di-halogenated or di-stannylated derivative of this compound could serve as a monomer in these reactions.

Electrochemical Polymerization: Applying an oxidative potential to a solution of the monomer can induce polymerization, forming a conductive polymer film directly on an electrode surface. frontiersin.org

The introduction of the diphenylmethyl group would likely disrupt the planarity and intermolecular π-π stacking of the polymer chains compared to unsubstituted polythiophenes. This can influence the material's charge transport properties and its absorption/emission spectra. mdpi.com

Synthetic MethodMonomer RequirementDescription
Stille Cross-CouplingOrganostannane and organic halideA palladium-catalyzed reaction widely used for synthesizing conjugated polymers. mdpi.com
Direct Arylation Polycondensation (DArP)Aromatic C-H bond and organic halideAn atom-economical method that avoids the pre-activation of C-H bonds. nih.govrsc.org
Electrochemical PolymerizationNeutral monomerForms a polymer film on an electrode surface through oxidative coupling. frontiersin.org

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry aim to design chemical processes that are more environmentally benign, reducing waste and hazardous substance use. benthamscience.comnih.gov For the synthesis of this compound and its derivatives, several sustainable strategies can be implemented.

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with more sustainable alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even water, can significantly reduce the environmental impact of the process. unito.itnih.gov Pd-catalyzed direct C-H arylation of thiophenes has been successfully performed in water, even repurposing industrial wastewater for this purpose. unito.it

Metal-Free Methodologies: While metal-catalyzed reactions are powerful, they can lead to metal contamination in products and waste streams. Developing metal-free synthetic routes, which rely on controlled reaction conditions to achieve the desired transformations, is a key goal in green chemistry. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. benthamscience.com

By integrating these approaches, the synthesis of thiophene derivatives can be made more sustainable, aligning with the broader goals of modern chemical manufacturing. benthamscience.com

Advanced Characterization and Structural Elucidation of Diphenylmethylthiophene Architectures

Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods is essential for the comprehensive characterization of 2-(Diphenylmethyl)thiophene, ensuring the correct connectivity and structural integrity of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons, the methine proton, and the protons of the two phenyl rings. The protons on the thiophene ring (H3, H4, and H5) would typically appear in the aromatic region, with chemical shifts influenced by the electron-donating nature of the sulfur atom and the bulky diphenylmethyl substituent. The methine proton, being benzylic and adjacent to the thiophene ring, would likely resonate as a singlet in a distinct region. The phenyl protons would exhibit complex multiplets in the aromatic region.

¹³C NMR: The carbon NMR spectrum would complement the proton data, with distinct signals for each carbon atom in the molecule. The chemical shifts of the thiophene ring carbons would be characteristic of a substituted thiophene. The methine carbon signal would be a key indicator of the diphenylmethyl group's presence. The phenyl carbons would show a set of signals in the aromatic region, with the ipso-carbons appearing at different shifts compared to the ortho-, meta-, and para-carbons.

Due to the absence of direct experimental data in the searched literature for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on known values for similar thiophene derivatives and general principles of NMR spectroscopy.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene H36.8 - 7.0-
Thiophene H46.9 - 7.1-
Thiophene H57.1 - 7.3-
Methine CH5.5 - 5.850 - 55
Phenyl H (ortho, meta, para)7.2 - 7.5-
Thiophene C2-145 - 150
Thiophene C3-125 - 128
Thiophene C4-126 - 129
Thiophene C5-123 - 126
Phenyl C (ipso)-140 - 145
Phenyl C (ortho, meta, para)-127 - 130

Note: These are estimated values and may differ from experimental results.

Infrared (IR) spectroscopy provides valuable information about the functional groups and vibrational modes within the this compound molecule. The IR spectrum is expected to display characteristic absorption bands corresponding to the thiophene ring and the phenyl groups.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Bands in the region of 3100-3000 cm⁻¹ corresponding to the C-H bonds of the thiophene and phenyl rings.

C=C stretching (aromatic): A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ due to the carbon-carbon double bond stretching within the aromatic rings.

C-S stretching: A weaker absorption band characteristic of the carbon-sulfur bond in the thiophene ring.

C-H out-of-plane bending: Strong bands in the region of 900-650 cm⁻¹ which can be indicative of the substitution pattern on the aromatic rings.

While a specific experimental spectrum for this compound is not available, the table below summarizes the expected characteristic IR absorption bands based on studies of other substituted thiophenes.

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (methine)2950 - 2850
Aromatic C=C Stretch1600 - 1450
Thiophene Ring Breathing~1400 - 1300
C-S Stretch~700 - 600
Aromatic C-H Out-of-Plane Bending900 - 650

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact molecular weight of the compound.

The fragmentation pattern would likely involve the cleavage of the bond between the thiophene ring and the diphenylmethyl group, leading to the formation of stable fragments. A prominent fragment would be the diphenylmethyl cation ([M-C₄H₃S]⁺), which is stabilized by resonance. Another possible fragmentation pathway could involve the loss of a phenyl group from the molecular ion.

X-ray Crystallography for Solid-State Structure Determination

In a hypothetical crystal structure of this compound, one would expect the thiophene ring to be essentially planar. The two phenyl rings would be twisted out of the plane of the thiophene ring due to steric hindrance. The dihedral angles between the thiophene ring and the phenyl rings would be a key structural parameter. The packing of the molecules in the crystal lattice would be governed by weak intermolecular interactions such as C-H···π and π-π stacking interactions.

Hirshfeld Surface Analysis in Molecular Packing and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts.

Analysis of Molecular Conformation and Stereochemical Aspects

The diphenylmethyl substituent introduces significant conformational flexibility to the this compound molecule. The rotation around the C-C single bond connecting the thiophene ring to the methine carbon allows the two phenyl groups to adopt various spatial orientations. The preferred conformation in the gas phase or in solution will be the one that minimizes steric strain. Theoretical calculations on related 2-substituted thiophenes have shown that the conformational preferences are influenced by the nature of the substituent nih.gov.

For this compound, it is anticipated that the two phenyl rings will be oriented in a propeller-like fashion to reduce steric clashes between them and with the thiophene ring. The molecule is achiral as it possesses a plane of symmetry passing through the thiophene ring and bisecting the angle between the two phenyl groups, assuming they are symmetrically arranged.

Theoretical and Computational Investigations of 2 Diphenylmethyl Thiophene Systems

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals governs the fundamental chemical and physical properties of a compound. For 2-(Diphenylmethyl)thiophene, analyzing its electronic structure reveals key information about its stability, reactivity, and optical properties. Computational methods allow for the detailed examination of molecular orbitals, energy levels, and charge distributions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity and reaction mechanisms. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

In the case of this compound, theoretical calculations would be expected to show that the HOMO is primarily localized on the electron-rich thiophene (B33073) ring. The sulfur atom's lone pairs and the π-system of the thiophene ring contribute significantly to the HOMO, making this part of the molecule nucleophilic. The LUMO, conversely, would likely be distributed across the entire π-conjugated system, including the diphenylmethyl moiety. The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. For instance, an electrophile would preferentially interact with the regions of high electron density in the HOMO of the thiophene ring.

The energies of these frontier orbitals are crucial indicators of the molecule's electronic properties. The HOMO energy (EHOMO) is related to the ionization potential (electron-donating ability), while the LUMO energy (ELUMO) is related to the electron affinity (electron-accepting ability).

Illustrative FMO Data for this compound

This table presents representative data calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, which is a common method for such analyses. The values are typical for thiophene derivatives with large aromatic substituents.

Molecular OrbitalEnergy (eV)Description
HOMO-5.85Primarily localized on the π-system of the thiophene ring, indicating its role as the primary electron donor.
LUMO-1.98Delocalized across both the thiophene and diphenylmethyl groups, serving as the electron acceptor orbital.
HOMO-1-6.42A lower-energy π-orbital primarily associated with the phenyl rings of the diphenylmethyl group.
LUMO+1-1.25An unoccupied π*-orbital with significant contributions from the phenyl rings.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This "band gap" is a critical parameter that helps predict the chemical reactivity and kinetic stability of a molecule. A molecule with a small band gap is generally more reactive, more polarizable, and requires less energy to be excited electronically, often resulting in absorption of light at longer wavelengths.

For this compound, the presence of the extensive π-conjugation from the diphenylmethyl group attached to the thiophene ring is expected to significantly lower the band gap compared to unsubstituted thiophene. This is because the conjugation allows for greater delocalization of electrons, which raises the HOMO energy level and lowers the LUMO energy level.

Electron Affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. In the context of molecular orbital theory, it can be approximated from the energy of the LUMO (EA ≈ -ELUMO). A higher electron affinity (less negative ELUMO) indicates a greater ability of the molecule to accept an electron.

Calculated Electronic Properties for Thiophene Systems

This table provides a comparison of illustrative calculated band gap and electron affinity values for thiophene and this compound. These values demonstrate the expected electronic effects of the diphenylmethyl substituent.

CompoundHOMO (eV)LUMO (eV)Band Gap (ΔE) (eV)Electron Affinity (eV)
Thiophene (for comparison)-6.56-1.155.411.15
This compound-5.85-1.983.871.98

An electrostatic potential (ESP) map is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by calculating the electrostatic potential on the surface of the molecule, which is defined by a particular value of electron density. The map is color-coded to indicate different regions of potential: red typically signifies regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or neutral potential.

For this compound, an ESP map would visualize the electron-rich nature of the thiophene ring, particularly around the sulfur atom and the π-cloud above and below the ring. These areas would be colored red or orange, identifying them as the most likely sites for interaction with electrophiles. The hydrogen atoms of the phenyl and thiophene rings would be depicted in blue, representing them as the most electron-poor sites. Such maps are invaluable for understanding intermolecular interactions and predicting regioselectivity in chemical reactions. researchgate.netresearchgate.netwalisongo.ac.id

Reaction Mechanism Elucidation through Quantum Chemical Studies

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

Density Functional Theory (DFT) is one of the most widely used and versatile methods in computational chemistry for studying the electronic structure of molecules. nih.govnih.govubc.ca DFT methods are based on calculating the electron density of a system rather than its complex wavefunction, which makes them computationally efficient enough to apply to relatively large molecules like this compound.

DFT calculations are particularly effective for elucidating reaction mechanisms, such as the electrophilic aromatic substitution common for thiophene rings. researchgate.net For this compound, DFT could be used to model the reaction pathway for, say, nitration or halogenation. The calculations would involve:

Geometry Optimization: Finding the lowest energy structures of the reactant, intermediates (such as the sigma complex or Wheland intermediate), and the product.

Transition State Search: Locating the transition state structure connecting the reactant to the intermediate.

Frequency Analysis: Confirming the nature of the stationary points (minima for reactants and products, a first-order saddle point for the transition state) and calculating zero-point vibrational energies.

By comparing the activation energies for electrophilic attack at the different available positions on the thiophene ring (C3, C4, and C5), DFT can predict the regioselectivity of the reaction with high accuracy. These studies have consistently shown that for 2-substituted thiophenes, electrophilic attack is generally favored at the C5 position. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method, but it neglects electron correlation, which can be important for accurate energy predictions.

Møller–Plesset perturbation theory is a post-Hartree-Fock ab initio method that improves upon the HF results by adding electron correlation effects. The most common level is the second-order (MP2), which offers a good balance between accuracy and computational cost.

While DFT is often the method of choice for larger systems, MP2 and other high-level ab initio methods like Coupled Cluster (CC) theory are considered more rigorous and are often used to benchmark the results obtained from DFT. For a reaction mechanism study on this compound, one might use the more efficient DFT method to explore the entire potential energy surface and then perform single-point energy calculations using MP2 or a more advanced method at the key geometries (reactant, transition state, product) to obtain more reliable reaction and activation energies.

Molecular Dynamics Simulations of Diphenylmethylthiophene Derivatives

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. nih.gov For this compound and its derivatives, MD simulations provide critical insights into their behavior at an atomic level, which is essential for drug design and materials science. These simulations can reveal the conformational dynamics of the molecule, its stability, and how it interacts with biological targets such as proteins or enzymes. nih.gov

Research employing MD simulations on various thiophene derivatives has demonstrated the utility of this technique. Simulations are used to assess the binding modes of top-ranking compounds identified through initial screening methods like molecular docking. nih.gov By simulating the ligand-protein complex in a dynamic, solvent-explicit environment, researchers can verify the stability of predicted binding poses and analyze the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com For instance, MD simulations have been used to gain a comprehensive understanding of the binding mode and inhibition mechanism of thiophene derivatives targeting the Ebola virus. acs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) is a computational approach that correlates the structural features of a molecule with its physicochemical properties. asianpubs.org These models are built on the principle that the structure of a chemical dictates its properties. For this compound systems, QSPR studies are employed to predict a wide range of chemical properties without the need for laboratory experiments, thus accelerating the research and development process. nih.gov

The development of a QSPR model involves calculating a set of numerical values, known as molecular descriptors, that quantify different aspects of a molecule's structure. These can include topological, electronic, and geometric descriptors. nih.gov For thiophene derivatives, QSPR studies have successfully predicted properties like the partition coefficient (log P), a measure of lipophilicity, which is crucial for a drug's absorption and distribution characteristics. asianpubs.org In one study on N-(aryl)-2-thiophene-2-ylacetamide derivatives, researchers found that properties related to hydrogen acceptor groups and field effects of substituents had a significant impact on the partition coefficient. asianpubs.orgresearchgate.net

Once a statistically significant correlation is established using techniques like multiple linear regression, the resulting QSPR model can be used to predict the properties of novel, unsynthesized compounds. researchgate.net This predictive capability allows for the virtual screening of large chemical libraries, helping to prioritize the synthesis of derivatives with the most promising profiles. The reliability and predictive power of a QSPR model are typically validated through rigorous statistical methods, including cross-validation. brieflands.com

Table 1: Illustrative QSPR Data for Hypothetical this compound Analogs
Compound AnalogMolecular Descriptor (e.g., Topological Polar Surface Area)Experimental LogPQSPR-Predicted LogP
Analog 145.5 Ų5.125.08
Analog 258.2 Ų4.754.81
Analog 345.5 Ų5.455.39
Analog 465.7 Ų4.404.48

Computational Approaches for Ligand Design and Scaffold Exploration

The this compound framework serves as a "scaffold," or core chemical structure, for designing new ligands with specific biological activities. Computational chemistry provides a suite of tools for exploring how this scaffold can be modified to create novel and more effective molecules. These methods facilitate the rational design of compounds and help explore a vast chemical space efficiently. nih.gov

One common approach is structure-based drug design (SBDD), which utilizes the three-dimensional structure of a biological target. nih.gov Molecular docking, a key SBDD technique, is used to predict the preferred orientation of a ligand when bound to a receptor. rsc.org This allows researchers to virtually screen libraries of this compound derivatives to identify those that are most likely to bind with high affinity. researchgate.net The docking scores and predicted binding poses provide insights into the structure-activity relationships (SAR), guiding which chemical modifications might enhance biological activity. mdpi.com

Another powerful strategy is ligand-based drug design (LBDD), which is used when the 3D structure of the target is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the target. Pharmacophore modeling, for instance, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This pharmacophore model can then be used as a template to design new this compound derivatives or to search for other compounds with a similar feature arrangement.

These computational methods, often used in combination, are integral to modern drug discovery. nih.gov They help to optimize lead compounds by suggesting modifications to the this compound scaffold that could improve potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a chemical idea to a potential therapeutic agent. nih.gov

Applications in Advanced Materials Science and Functional Devices

Organic Semiconductors and Optoelectronic Materials

Thiophene-based compounds are renowned for their excellent charge transport properties and tunable electronic characteristics, making them ideal candidates for organic semiconductors. The introduction of the diphenylmethyl group can further influence the molecular packing and electronic structure, which are critical factors for the performance of optoelectronic devices.

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor used. Thiophene-containing polymers have been extensively studied for their potential in OFETs due to their exceptional optical and conductive properties. nih.gov The design and synthesis of novel thiophene-based conjugated polymers are crucial for developing high-performance materials for these applications. nih.gov

Fused thiophenes, in particular, are promising materials for constructing conjugated energy-based semiconductors for OFETs. beilstein-journals.org The performance of OFETs can be enhanced through systematic device engineering, such as using self-assembled monolayers (SAMs) at the semiconductor-dielectric and semiconductor-metal interfaces. nih.gov For instance, studies on donor-acceptor conjugated polymers based on dithienothiophene have shown that such treatments can significantly reduce the threshold voltage and enhance charge carrier mobility. nih.gov The development of new synthetic methods, like direct arylation coupling, provides a facile route to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers, which are key building blocks for high-performance conjugated polymers in optoelectronic devices. rsc.org

Device ComponentMaterial ClassKey Advantages
Active SemiconductorThiophene-based conjugated polymersExcellent optical and conductive properties, tunable electronic characteristics.
Interfacial LayerSelf-Assembled Monolayers (SAMs)Reduces threshold voltage, enhances charge carrier mobility, improves device performance.
Building BlocksFused thiophenes, Thiophene-flanked benzothiadiazolesHigh-performance materials for optoelectronic applications.

The conversion of solar energy into electricity is a critical area of research, and organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) have emerged as promising low-cost alternatives to conventional silicon-based solar cells. mdpi.comresearchgate.net Thiophene (B33073) derivatives play a crucial role in these technologies, often as a core component of the light-absorbing dye or the donor material in bulk heterojunctions. mdpi.comresearchgate.net

The incorporation of fused-thiophene units into sensitizer (B1316253) molecules offers several advantages, including a red-shift of the intramolecular charge transfer band, tuning of the frontier molecular energy levels, and improved photovoltaic performance and stability. mdpi.comresearchgate.net For instance, a series of metal-free organic dyes based on 3,3′-dithioalkyl-2,2′-bithiophene has been synthesized for use in DSSCs, achieving a power conversion efficiency of 9.46% under 1 sun. rsc.org The rigidity of the thiophene rings in the dye structure has been shown to positively affect the performance of DSSCs. nih.gov

In OPVs, thiophene-based materials are often used as electron donor materials in combination with fullerene acceptors. The molecular engineering of these donor materials is key to optimizing the power conversion efficiency of the devices. researchgate.net

Solar Cell TypeRole of Thiophene DerivativeKey Findings and Performance Metrics
DSSCCore of organic dye sensitizerPower conversion efficiency of 9.46% with a 3,3′-dithioalkyl-2,2′-bithiophene based dye. rsc.org
DSSCπ-conjugated linker in D–π–A dyesFused-thiophene units lead to red-shifted absorption and improved stability. mdpi.comresearchgate.net
OPVElectron donor materialMolecular engineering of fused-thiophene based small molecules is crucial for high efficiency. researchgate.net

Organic light-emitting diodes (OLEDs) are another significant application where thiophene-based materials have shown great promise. beilstein-journals.orgpkusz.edu.cn Polythiophenes, in particular, are attractive as light-emitting materials because they can produce red light, which is often difficult to achieve with other conjugated polymers. pkusz.edu.cn

A donor–π–acceptor (D–π–A) type push-pull compound, comprising triphenylamine (B166846) as a donor and dimesitylboron as an acceptor linked through a thieno[3,2-b]thiophene (B52689) π-conjugated linker, has been successfully fabricated as an emitter in an OLED. beilstein-journals.org This device exhibited a maximum current efficiency of 10.6 cd/A and a maximum power efficiency of 6.70 lm/W. beilstein-journals.org The high fluorescence quantum yields of such materials, both in solution and in the solid state, make them suitable for OLED applications. beilstein-journals.org The development of highly emissive thiophene-based materials is an active area of research with the potential to further improve the performance of OLEDs. rsc.org

Magnetic Materials and Diradical Chemistry Utilizing Diphenylmethyl Thiophenes

The unique electronic structure of certain thiophene derivatives allows for the generation of stable radical species, which can exhibit interesting magnetic properties. The inclusion of thiophene rings within a quinoidal polycyclic hydrocarbon can impart significant diradical character while maintaining a large singlet-triplet energy gap. researchgate.net This is a unique phenomenon, as an increase in diradical character typically leads to a decrease in the singlet-triplet energy gap. researchgate.net

The low aromatic character and electron-rich nature of thiophene are key to these unusual findings. researchgate.net This opens up possibilities for designing novel organic magnetic materials with tunable properties. Research into thienyl-substituted nitronyl nitroxide and iminonitroxide radicals has also contributed to the understanding of magnetic interactions in organic molecular crystals. mdpi.com Furthermore, the magnetic behavior of undoped, substituted poly(thiophene)s has been investigated, revealing that the nature of the substituent influences the spin density. researchgate.net

Photochemical Materials and Photosensitizers

Thiophene derivatives have been explored for their applications in photochemistry and as photosensitizers. researchgate.net Photosensitizers are molecules that can be excited by light and then transfer that energy to other molecules, often leading to the generation of reactive oxygen species (ROS). mdpi.com This property is particularly useful in photodynamic therapy (PDT), a medical treatment that uses a photosensitizer and a specific type of light to kill cancer cells and other diseased cells. mdpi.comnih.gov

Thiophene-containing photosensitizers are of interest due to their ability to absorb light at longer wavelengths, which allows for deeper tissue penetration. nih.gov Theoretical studies have been conducted on D-A-D structured chain thiophene photosensitizers to investigate their therapeutic activity. researchgate.net These studies suggest that such photosensitizers have a practical inter-system crossing transition from the first singlet excited state to a lower triplet state with enough energy to produce ROS, making them promising candidates for PDT applications. researchgate.net Thiophene-based organic D–π–A dyes have also been developed as potent sensitizers for PDT. elsevierpure.com

Integration of Diphenylmethylthiophene Units into Conjugated Polymers and Dendrimers

The incorporation of functional units like diphenylmethylthiophene into larger macromolecular structures such as conjugated polymers and dendrimers can lead to materials with enhanced properties and new functionalities.

Conjugated polymers containing thiophene units are central to the field of organic electronics. nih.govresearchgate.net The synthesis of these polymers can be achieved through various methods, including direct arylation polycondensation, which offers a straightforward way to produce well-defined alternating and random copolymers. rsc.org The optical and electronic properties of these polymers can be tuned by altering the monomer units and their arrangement within the polymer chain. rsc.orgmdpi.com For example, the introduction of ethynylene or ethynylene–thiophene spacers can affect the band gap of alternating polymers. mdpi.com

Dendrimers are highly branched, well-defined macromolecules with a central core. nih.govsemanticscholar.orgwu.ac.th The synthesis of thiophene-based dendrons and dendrimers has been reported, and these structures can self-organize into interesting nanostructures like 2-D crystals and nanowires on surfaces. uh.eduresearchgate.net The unique architecture of these dendrimers provides opportunities to study their properties, assembly, and potential applications in organic and molecular electronics. uh.edu The ability to control the linkages between the dendrons and thiophene units allows for the creation of complex and functional macromolecular systems. researchgate.net

Applications in Optical Data Storage and Non-Linear Optics (NLO)

Extensive research into thiophene-based derivatives has revealed their significant potential in the fields of advanced materials science, particularly for optical data storage and non-linear optical (NLO) applications. This is largely attributed to the favorable electronic and photophysical properties of the thiophene ring system. However, specific research detailing the application of 2-(Diphenylmethyl)thiophene in these areas is not available in the current body of scientific literature.

The exploration of organic molecules for such applications often centers on compounds with specific structural features that promote desired behaviors like photochromism or high hyperpolarizability. For instance, diarylethenes, which are characterized by two aryl (often thiophene) rings linked to a central photo-responsive unit, are widely studied for high-density 3D optical data storage. Their ability to undergo reversible isomerization between two distinct forms upon light irradiation allows for the writing, reading, and erasing of data at the molecular level. This process relies on the significant change in absorption and fluorescence properties between the "on" and "off" states of the molecule.

Similarly, in the realm of non-linear optics, research on thiophene derivatives typically focuses on creating molecules with a strong donor-π-acceptor (D-π-A) architecture. This design facilitates intramolecular charge transfer, which is a key factor for achieving large second-order (β) and third-order (γ) hyperpolarizabilities, essential for NLO materials. Modifications to the thiophene core, such as extending the π-conjugated system or adding strong electron-donating or -withdrawing groups, are common strategies to enhance these NLO properties.

Catalytic Applications and Ligand Design Incorporating Diphenylmethylthiophene Scaffolds

Design and Synthesis of Metal Complexes with Thiophene-Based Ligands

The synthesis of metal complexes featuring thiophene-based ligands is a burgeoning area of research, driven by the potential for novel catalytic and biological activities. Thiophene (B33073) derivatives can be readily functionalized to create a diverse array of ligands, including Schiff bases, which are known for their ability to form stable complexes with a variety of transition metals. nih.govnih.gov

The general synthetic strategy involves the condensation reaction between a thiophene derivative, such as thiophene-2-carbaldehyde, and a suitable amine to form the Schiff base ligand. nih.govacs.org This ligand is then reacted with a metal salt, typically a halide or acetate, in an appropriate solvent to yield the desired metal complex. nih.govacs.org The choice of metal and ancillary ligands allows for the fine-tuning of the complex's geometry and electronic properties.

For instance, novel thiophene-derived Schiff base ligands and their corresponding M(II) complexes (where M = Cu, Zn, Cd) have been prepared and structurally characterized. nih.gov X-ray diffraction studies of some of these complexes have revealed distorted tetrahedral geometries around the metal center. nih.gov Similarly, the reaction of thiophene-derived Schiff bases with Co(II), Ni(II), and Zn(II) salts has yielded complexes where the ligand coordinates to the metal ion in a tridentate fashion. nih.gov

The characterization of these complexes typically involves a combination of spectroscopic techniques, including FT-IR, ¹H-NMR, and mass spectrometry, as well as elemental analysis. acs.orgresearchgate.net In some cases, single-crystal X-ray diffraction provides definitive structural elucidation. nih.govacs.org

Interactive Table: Synthesis of Thiophene-Based Metal Complexes

Role of Diphenylmethylthiophene Derivatives in Homogeneous Catalysis

While direct studies on the role of 2-(Diphenylmethyl)thiophene in homogeneous catalysis are not extensively detailed in the provided search results, the broader context of thiophene derivatives as ligands provides valuable insights. The electronic and steric properties of ligands play a crucial role in determining the activity, selectivity, and stability of homogeneous catalysts. nih.govimperial.ac.uk

The introduction of a bulky diphenylmethyl group at the 2-position of the thiophene ring would be expected to exert significant steric influence on the coordination sphere of a metal catalyst. This steric hindrance can be beneficial in several ways:

Controlling Substrate Access: The bulky group can create a specific pocket around the active site, favoring the binding of certain substrates over others, thus enhancing selectivity.

Promoting Reductive Elimination: In cross-coupling reactions, steric pressure can facilitate the final reductive elimination step, leading to faster catalyst turnover.

Stabilizing Low-Coordinate Species: The bulky ligand can stabilize reactive, low-coordinate metal species that are key intermediates in many catalytic cycles.

Electronically, the thiophene ring is an electron-rich aromatic system. The diphenylmethyl substituent, being primarily an alkyl group, would have a modest electron-donating effect on the thiophene ring. This can influence the electron density at the metal center, which in turn affects its reactivity in processes like oxidative addition and reductive elimination.

The design of ligands with specific steric and electronic properties is a cornerstone of modern homogeneous catalysis. imperial.ac.uk The diphenylmethylthiophene scaffold offers a platform for creating ligands that can be tailored for specific catalytic transformations.

Heterogeneous Catalysis and Surface Interactions

In the realm of heterogeneous catalysis, the interaction of thiophene and its derivatives with catalyst surfaces is of paramount importance, particularly in industrial processes like hydrodesulfurization. acs.org The adsorption of thiophene onto a catalyst surface is the initial and often rate-determining step in its catalytic conversion. acs.org

Studies using density functional theory (DFT) have been employed to understand the adsorption and desulfurization mechanisms of thiophene on various surfaces, such as iron sulfide (B99878) (FeS). acs.org The strength of the interaction and the orientation of the adsorbed molecule are critical factors. For instance, on stoichiometric FeS(011) surfaces, stronger chemisorption of thiophene is observed due to favorable direct cation-π interactions between the thiophene molecule and the Fe-terminating sites. acs.org

The nature of the catalyst support also plays a significant role. Materials like zeolites, with their tunable porosity and acidity, are often used as supports in heterogeneous catalysis. mdpi.com The surface properties of these supports can influence the dispersion and activity of the catalytically active metal phase.

While specific studies on this compound in heterogeneous catalysis are not detailed, the principles governing the surface interactions of thiophene are applicable. The bulky diphenylmethyl group would likely influence the adsorption geometry and strength on a catalyst surface. This could potentially lead to different reaction pathways or selectivities compared to unsubstituted thiophene.

Furthermore, metal-organic frameworks (MOFs) functionalized with thiophene derivatives have emerged as promising heterogeneous catalysts. figshare.comnih.gov These materials offer a high surface area and well-defined active sites, making them attractive for various catalytic applications, including the conversion of CO₂. acs.org

Applications in Hydrodesulfurization (HDS) Processes

Thiophene and its derivatives are common sulfur-containing compounds found in fossil fuels, and their removal through hydrodesulfurization (HDS) is a critical process in the refining industry to prevent the emission of sulfur oxides upon combustion. mdpi.comwikipedia.org Thiophene is often used as a model compound in HDS research to understand the fundamental mechanisms and to evaluate the performance of new catalysts. mdpi.com

The HDS process involves the catalytic reaction of sulfur-containing compounds with hydrogen to produce hydrocarbons and hydrogen sulfide (H₂S). researchgate.net The most common HDS catalysts are based on molybdenum disulfide (MoS₂), often promoted with cobalt or nickel, supported on a high-surface-area material like alumina. mdpi.com

The mechanism of thiophene HDS is complex and can proceed through two main pathways:

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur bonds in the thiophene ring without prior hydrogenation of the ring.

Hydrogenation (HYD): In this pathway, the thiophene ring is first hydrogenated to tetrahydrothiophene (B86538) (THT), which is then desulfurized.

Palladium-Catalyzed Transformations and C-H Activation Processes

Palladium-catalyzed reactions are powerful tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.org Thiophene derivatives are excellent substrates for a variety of palladium-catalyzed transformations, including cross-coupling reactions and direct C-H activation/functionalization. mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura, Stille, and Sonogashira couplings are widely used to introduce aryl, vinyl, or alkynyl groups onto the thiophene ring. youtube.comresearchgate.netnih.gov These reactions typically involve the coupling of a halogenated thiophene with an organoboron, organotin, or terminal alkyne reagent in the presence of a palladium catalyst and a base. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in 2,3-dibromothiophene, regioselective coupling at the C2 position can be achieved via Suzuki coupling, followed by a Stille reaction at the C3 position to afford 2,3-disubstituted thiophenes. researchgate.net

Direct C-H Activation:

More recently, direct C-H activation has emerged as a more atom-economical and environmentally friendly approach to functionalize thiophenes, as it avoids the need for pre-functionalized starting materials. organic-chemistry.orgrsc.org Palladium catalysts have been shown to effectively catalyze the direct arylation of thiophenes at the C2 and C5 positions. organic-chemistry.org The reactivity of the C-H bonds in thiophene generally follows the order C2 ≈ C5 > C3 ≈ C4. rsc.org

The presence of a directing group can be used to control the regioselectivity of C-H activation. However, methods for the direct functionalization of the less reactive C3 and C4 positions are also being developed. rsc.org For example, a palladium/norbornene cooperative catalysis system has been developed for the vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov

The this compound molecule presents interesting possibilities for palladium-catalyzed transformations. The C-H bonds on the phenyl rings and the remaining C-H bonds on the thiophene ring could all potentially be sites for functionalization. The steric bulk of the diphenylmethyl group would likely influence the regioselectivity of these reactions, potentially directing functionalization to the less hindered positions.

Interactive Table: Palladium-Catalyzed Reactions of Thiophenes

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Routes

While classical methods for synthesizing substituted thiophenes, such as the Paal-Knorr and Gewald syntheses, provide foundational pathways, future research is focused on developing more efficient, regioselective, and scalable routes to 2-(Diphenylmethyl)thiophene and its analogs. derpharmachemica.com Modern synthetic organic chemistry offers a toolkit of advanced catalytic methods that could be harnessed for this purpose.

Future synthetic strategies are expected to include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques involving palladium, copper, and rhodium catalysts could enable the direct and efficient coupling of a diphenylmethyl moiety with a pre-functionalized thiophene (B33073) ring. nih.gov Recent advancements in C-H activation could even allow for the direct coupling of thiophene with diphenylmethane, bypassing the need for pre-activated starting materials and improving atom economy.

Flow Chemistry and Process Optimization: For potential industrial applications, moving from batch synthesis to continuous flow processes can offer superior control over reaction parameters, enhance safety, and facilitate large-scale production. Future work will likely involve adapting and optimizing synthetic routes for flow chemistry platforms.

A comparative look at established and emerging synthetic paradigms highlights the trend towards greater efficiency and sustainability in chemical manufacturing. chemrxiv.org

Synthetic ApproachDescriptionPotential Advantages for this compound
Classical Methods (e.g., Friedel-Crafts) Involves the reaction of thiophene with an electrophile like diphenylmethyl chloride using a Lewis acid catalyst.Well-established and straightforward for initial lab-scale synthesis.
Modern Cross-Coupling Catalytic coupling of a thienylboronic acid or stannane (B1208499) with a diphenylmethyl halide (or vice-versa).High yields, excellent functional group tolerance, and high regioselectivity. nih.gov
C-H Activation/Functionalization Direct catalytic coupling of the C-H bond at the 2-position of thiophene with a diphenylmethyl precursor.Maximizes atom economy, reduces pre-functionalization steps, and offers a greener synthetic route.
Multicomponent Reactions A convergent approach where three or more reactants combine in a single operation to form the product.Rapid generation of molecular complexity and library synthesis for screening applications. nih.gov

Exploration of Unconventional Electronic and Magnetic Phenomena

The electronic properties of thiophene-based materials are central to their application in organic electronics. researchgate.net The introduction of the bulky, non-planar diphenylmethyl group at the 2-position of the thiophene ring is expected to induce unique electronic and potentially magnetic properties. This substituent can disrupt the planarity and extended π-conjugation typically seen in polythiophenes, leading to novel material characteristics. e-bookshelf.de

Future research in this area will likely focus on:

Tuning Optoelectronic Properties: Investigating how the steric hindrance from the diphenylmethyl group affects the HOMO-LUMO energy gap of the thiophene moiety. This could lead to materials with tailored absorption and emission spectra for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Charge Transport in Organic Field-Effect Transistors (OFETs): The diphenylmethyl group will influence the intermolecular packing of the molecules in the solid state. This could disrupt typical π-π stacking, potentially leading to materials with altered charge carrier mobility. Understanding and controlling this packing is crucial for designing next-generation semiconductors. umn.edu

Magnetic Properties: Research has shown that the substitution pattern and supramolecular structure of substituted polythiophenes can influence their magnetic behavior, leading to phenomena such as paramagnetism and even ferromagnetism at low temperatures. researchgate.net The specific geometry and electronic nature of the diphenylmethyl substituent may create unique spin densities and intermolecular interactions, making its derivatives interesting candidates for novel magnetic materials. researchgate.net

Integration into Multi-Component Hybrid Materials and Nanostructures

The creation of hybrid materials, which combine organic molecules with inorganic components, is a rapidly growing field aimed at producing materials with synergistic properties. This compound is a promising candidate for incorporation into such systems due to its combination of a functional thiophene ring and a bulky, structurally-directing diphenylmethyl group.

Emerging areas for integration include:

Surface Ligands for Nanoparticles: The sulfur atom in the thiophene ring can act as a ligand to passivate the surface of inorganic nanocrystals, such as perovskites or quantum dots. frontiersin.org This can enhance their stability and photoluminescence. The diphenylmethyl group would provide a bulky, hydrophobic shell, influencing the dispersibility of the nanoparticles in various media.

Self-Assembled Nanostructures: Thiophene derivatives, particularly complex structures like dendrimers, are known to self-assemble into well-defined nanostructures such as nanowires and 2D crystals. uh.edu The diphenylmethyl group could be exploited to control the self-assembly process of thiophene-based molecules, leading to new morphologies and functional supramolecular materials. thieme-connect.com

Polymer-Based Nanocomposites: Incorporating this compound as a functional dopant or monomer into polymer matrices could lead to hybrid materials with enhanced optical or electronic properties. For instance, its integration into polymer nanofibers could create platforms for sensors or optoelectronic devices. nih.gov Such composites could also find use in biomedical applications, where thiophene-loaded nanoparticles have been explored for therapeutic delivery. nih.govacs.org

Hybrid SystemRole of this compoundPotential Application
Inorganic Nanocrystals Surface passivating ligand via the thiophene sulfur.Enhanced stability and luminescence for LEDs and displays. frontiersin.org
Metal-Organic Frameworks (MOFs) Functionalized organic linker.Catalysis, gas storage, and sensing.
Polymer Nanofibers Active dopant or co-polymerized unit.Flexible electronics, optical sensors, and biomedical scaffolds.
Self-Assembled Monolayers Building block for surface modification.Tailoring surface properties of electrodes or substrates.

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, saving significant time and resources. mghpcc.org The application of advanced theoretical models to this compound is a critical future step in guiding its development for specific applications.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: DFT is widely used to predict the geometric and electronic properties of thiophene derivatives. nih.govscienceopen.com For this compound, DFT can be used to calculate its optimized geometry, frontier molecular orbital (HOMO/LUMO) energies, and predict its UV-Vis absorption spectrum. nih.govubc.ca These calculations can help rationalize its electronic behavior and guide the design of derivatives with desired properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the bulk properties and intermolecular interactions of materials. Simulating the solid-state packing of this compound can provide insights into its crystal structure and predict its charge transport properties, which is crucial for its application in electronic devices. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the interaction of this compound with biological targets or within complex hybrid materials, QM/MM methods can provide a balance of accuracy and computational efficiency.

These predictive models will accelerate the design-synthesis-testing cycle, enabling a more rational approach to developing materials and molecules based on the this compound scaffold.

Scaffold Hopping and Bioisosteric Replacements in Chemical Design

In medicinal chemistry, scaffold hopping and bioisosteric replacement are key strategies for optimizing drug candidates to improve their efficacy, selectivity, and pharmacokinetic properties. rsc.orgnih.gov The thiophene ring is a well-established bioisostere of the phenyl ring, often used to modulate properties like metabolic stability and receptor binding affinity. nih.govcambridgemedchemconsulting.comnih.gov

Future research directions in this context include:

Thiophene as a Phenyl Bioisostere: The this compound scaffold can be explored as a bioisosteric replacement for compounds containing a triphenylmethane (B1682552) or related core. Replacing one of the phenyl rings with thiophene can alter the molecule's polarity, lipophilicity, and metabolic profile, potentially overcoming liabilities of an existing drug lead. cambridgemedchemconsulting.com Studies have shown that such replacements are often well-tolerated by biological targets. rsc.org

Scaffold Hopping to Access Novel Chemical Space: The entire this compound core can be used as a novel scaffold in drug discovery campaigns. Its unique three-dimensional shape, combined with the electronic properties of the thiophene ring, may allow it to interact with biological targets in ways that are inaccessible to more conventional, planar scaffolds. nih.gov

Modulating Drug Properties: The replacement of a phenyl ring with a thiophene ring has been shown to reduce metabolic oxidation by cytochrome P450 enzymes and in some cases, mitigate off-target effects like hERG channel inhibition. rsc.orgcambridgemedchemconsulting.com Exploring these effects with the this compound scaffold could lead to the development of safer and more effective drug candidates.

The strategic application of these medicinal chemistry principles to the this compound structure represents a promising frontier for the discovery of next-generation therapeutics. dundee.ac.uk

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(diphenylmethyl)thiophene, and how can reaction conditions be optimized?

  • Methodology : Pd-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) is widely used for thiophene functionalization. For example, Pd-catalyzed coupling between brominated thiophene derivatives and diphenylmethyl boronic acids can yield the target compound. Reaction optimization should focus on solvent choice (e.g., THF or DMF), catalyst loading (0.5–2 mol%), and temperature (80–120°C) to maximize yield .
  • Characterization : Confirm purity via HPLC and structural identity using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS). Compare spectroscopic data with analogous thiophene derivatives (e.g., 2-ethylthiophene, δH6.87.5\delta_H \sim 6.8–7.5 ppm for aromatic protons) .

Q. How can researchers resolve ambiguities in the structural elucidation of this compound derivatives?

  • Approach : Combine X-ray crystallography for unambiguous confirmation of the diphenylmethyl-thiophene linkage with computational methods (DFT calculations) to predict bond angles and electronic properties. Discrepancies between experimental and theoretical data may indicate isomerization or steric hindrance .

Q. What spectroscopic techniques are critical for analyzing the electronic properties of this compound?

  • Techniques : UV-Vis spectroscopy (absorption maxima ~250–300 nm for π→π* transitions) and cyclic voltammetry (oxidation potentials ~1.2–1.5 V vs. Ag/Ag+^+) to assess HOMO/LUMO levels. Compare with thiophene-based dyes (e.g., thieno[3,2-b]thiophene derivatives) to contextualize results .

Advanced Research Questions

Q. How do steric effects from the diphenylmethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Analysis : Steric bulk may reduce reaction rates in Pd-catalyzed couplings. Use kinetic studies (e.g., monitoring via 1H^1H NMR) to compare turnover frequencies with less hindered analogs (e.g., 2-methylthiophene). Computational modeling (MD simulations) can quantify steric parameters (e.g., Tolman cone angles) .
  • Case Study : In thiophene-2-carboxaldehyde synthesis, bulky substituents lower Vilsmeier reaction yields by ~15–20% due to hindered electrophilic substitution .

Q. What strategies mitigate contradictory data in electronic property measurements of this compound-based materials?

  • Resolution : Discrepancies in HOMO/LUMO values (e.g., from DFT vs. electrochemical gaps) often arise from solvent effects or solid-state packing. Use in-situ spectroelectrochemistry to correlate optical absorption with redox states. For example, doped poly(thiophenes) show bathochromic shifts under oxidation, which can clarify charge-transfer mechanisms .

Q. How can this compound be functionalized for use in organic semiconductors or photovoltaic devices?

  • Functionalization : Introduce electron-withdrawing groups (e.g., cyano or carbonyl) via nucleophilic aromatic substitution to tune bandgaps. Co-polymerize with electron-deficient monomers (e.g., diketopyrrolopyrrole) to enhance charge mobility. Device efficiency testing should include hole/electron mobility measurements (e.g., space-charge-limited current, SCLC) .

Q. What are the thermal and oxidative stability challenges of this compound under device-operating conditions?

  • Stability Assessment : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>250°C for most thiophenes). Accelerated aging studies (e.g., 85°C/85% humidity) combined with FTIR can identify degradation pathways (e.g., sulfur oxidation or C–S bond cleavage) .

Methodological Resources

  • Synthetic Protocols : Refer to Pd-catalyzed coupling methodologies in and solvent-free thiophene functionalization in .
  • Data Repositories : Cross-validate spectral data using NIST Chemistry WebBook (e.g., reference 1H^1H NMR for thiophene derivatives) .
  • Comparative Studies : Use Table 1 in (molecular weight data) and (device efficiency metrics) for benchmarking.

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